N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide
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Overview
Description
N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide is a synthetic organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an isoindoline ring system, which is a significant structural motif in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide typically involves the reaction of N,N-dimethylpropanamide with an appropriate isoindoline derivative. One common method involves the condensation of N,N-dimethylpropanamide with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindoline-5-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide exerts its effects involves its interaction with specific molecular targets. The isoindoline moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing processes such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]acetamide
- N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]butanamide
Uniqueness
N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the isoindoline ring system and the dimethylamino group contributes to its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(2-methyl-1,3-dioxoisoindol-5-yl)amino]propanamide |
InChI |
InChI=1S/C14H17N3O3/c1-8(12(18)16(2)3)15-9-5-6-10-11(7-9)14(20)17(4)13(10)19/h5-8,15H,1-4H3 |
InChI Key |
WZNVIHGRXNFLRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C)NC1=CC2=C(C=C1)C(=O)N(C2=O)C |
Origin of Product |
United States |
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